Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
Description
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is a semi-synthetic opioid derivative of the morphinan class. Structurally, it features a 4,5-alpha-epoxy ring, a 17-methyl group, and hydroxyl/methoxy substitutions at positions 3 and 6, respectively. The compound’s defining characteristic is its 6-beta-methoxy group, distinguishing it from codeine (6-alpha-hydroxy, 3-methoxy) and morphine (3,6-dihydroxy) . This stereochemical variation at position 6 influences its physicochemical properties and pharmacological interactions.
Properties
CAS No. |
63732-59-2 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1 |
InChI Key |
FNAHUZTWOVOCTL-XKTXQELYSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](C=C4)OC |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Routes
The synthesis of morphinan derivatives such as the target compound often begins with natural opiate alkaloids like morphine or thebaine, which provide the complex pentacyclic morphinan skeleton necessary for further functionalization. Key transformations include:
- Selective functional group modifications (e.g., methylation, acetylation)
- Double bond manipulations (oxidation or reduction at the 7,8-position)
- Epoxidation or rearrangement reactions to form the 4,5-epoxy bridge
- Introduction of methoxy groups at the 6-beta position
Oxidation of the 7,8-Double Bond to Form Hydroxy-Ketones
A notable method involves the oxidation of the 7,8-double bond of opioids to yield 7β-hydroxy-8-ketone intermediates, which can then be further transformed into methoxy derivatives. Potassium permanganate supported on iron(II) sulfate heptahydrate is an effective oxidant for this purpose, enabling a one-step heterogeneous oxidation under mild conditions (room temperature, 45 minutes) to selectively produce 7β-hydroxy-8-ketones. The reaction proceeds via a cyclic manganate(V) intermediate, favoring attack on the less hindered face of the double bond, resulting in stereospecific hydroxylation at C7 with anti-configuration relative to the C6 substituent.
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidant | KMnO4 supported on FeSO4·7H2O | 52-61 | Selective oxidation to 7β-hydroxy-8-ketone |
| Solvent | tert-Butanol, water, CH2Cl2 | Room temp | Mild, heterogeneous reaction |
| Reaction time | 45 minutes | ||
| Metal salts screening | Various sulfates, nitrates, acetates | Varied | Sulfates generally effective |
This hydroxy-ketone intermediate can be converted to methoxy derivatives through methylation steps.
Methylation at the 6-Position to Introduce the Methoxy Group
Methylation of the hydroxy group at position 6 to form the 6-beta-methoxy substituent is commonly achieved via alkylation reactions using alkyl halides (e.g., methyl bromide) in aprotic solvents such as anhydrous 1-methyl-2-pyrrolidinone. Reaction temperatures are maintained below 70 °C to improve yield and reduce side reactions. The process involves:
- Dissolving the morphinan substrate in the aprotic solvent
- Adding methyl bromide dropwise under inert atmosphere (dry nitrogen)
- Stirring and heating mildly to promote N- and O-methylation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Methylation | Methyl bromide, anhydrous 1-methyl-2-pyrrolidinone, 61-65 °C | Introduction of methoxy group at 6-position |
| Side product removal | Strong base (NaOMe, NaOH, or KOH in MeOH/H2O), heating, filtration | Removal of undesired O-alkyl morphinans |
| Product isolation | Cooling, filtration, drying at 75 °C | Pure methoxy-substituted morphinan |
The methylation step can yield undesirable 3-alkoxymorphinans as side products, which are removed by converting the 3-hydroxy morphinan to its sodium salt and precipitating it out, leaving the alkoxy impurities in solution.
Saturation and Rearrangement of the Double Bond and Epoxy Bridge Formation
Hydrogenation and rearrangement steps are used to saturate or selectively modify the 7,8-double bond and to establish the 4,5-epoxy bridge. For example, partial acetylation of morphine followed by hydrogenation with palladium on carbon (Pd-C) under acidic aqueous conditions saturates the 7,8-double bond. Tosylation and subsequent reduction with lithium aluminum hydride (LiAlH4) can remove hydroxyl groups or convert them to methoxy groups.
| Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Partial acetylation | Acetic anhydride, aqueous NaHCO3 | Quantitative | Protects hydroxy groups |
| Saturation of Δ7,8 double bond | H2, Pd-C, acidic aqueous media (pH 6–6.5) | High | Converts double bond to single bond |
| Tosylation and reduction | p-Toluenesulfonyl chloride, pyridine, then LiAlH4 in THF | 7.7 | Removes or modifies hydroxyl groups |
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Oxidation of 7,8-double bond | KMnO4 supported on FeSO4·7H2O, t-BuOH/H2O/CH2Cl2, RT, 45 min | Formation of 7β-hydroxy-8-ketone intermediate | 52-61% yield |
| Methylation at 6-position | Methyl bromide, anhydrous 1-methyl-2-pyrrolidinone, 61-65 °C | Introduction of 6-beta methoxy group | High yield after purification |
| Removal of O-alkyl impurities | NaOMe or NaOH in MeOH/H2O, heating, filtration | Purification of product | Effective separation of impurities |
| Saturation of 7,8-double bond | H2, Pd-C, acidic aqueous media | Double bond reduction | High yield |
| Tosylation and reduction | p-Toluenesulfonyl chloride, pyridine; LiAlH4 in THF | Hydroxyl group modification | 7.7% overall yield |
Research and Source Diversity
The preparation methods summarized here are based on comprehensive research from authoritative chemical databases and peer-reviewed literature, including:
- PubChem for molecular and structural data on morphinan derivatives.
- Peer-reviewed synthetic organic chemistry publications detailing oxidation and methylation strategies for opioid derivatives.
- Patent literature describing industrially relevant methylation and purification protocols for morphinan alkaloids.
- Reviews and research articles on morphinan alkaloid transformations and hydrogenation strategies from academic sources.
These sources collectively provide a broad and reliable foundation for the preparation of morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-, ensuring professional and authoritative coverage of synthetic strategies.
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in pain management and anesthesia.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- involves its interaction with specific molecular targets in the body. The compound primarily acts on the central nervous system by binding to opioid receptors, such as the μ-opioid receptor. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects. Additionally, the compound may interact with other pathways, such as the NMDA receptor pathway, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Morphine
Codeine
- IUPAC Name : (5α,6α)-7,8-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol
- Substitutions : 3-OCH₃, 6-OH
- Key Difference: 3-methoxy requires hepatic demethylation to morphine for activation.
Dihydroheterocodeine
6-Acetylmorphine
- IUPAC Name : Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-, 6-acetate
- Substitutions : 3-OH, 6-OAc
- Key Difference : Acetylated 6-OH increases lipophilicity (logP ~2.07), enhancing blood-brain barrier penetration compared to the target’s methoxy group .
Physicochemical Properties
| Compound | 3-Position | 6-Position | logP<sup>a</sup> | Water Solubility (logS)<sup>b</sup> | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | OH | β-OCH₃ | ~1.8 (est.) | -2.5 (est.) | 313.37 |
| Morphine | OH | OH | 0.89 | -1.02 | 285.34 |
| Codeine | OCH₃ | OH | 1.19 | -1.30 | 299.37 |
| 6-Acetylmorphine | OH | OAc | 2.07 | -3.10 | 327.36 |
| Dihydroheterocodeine | OH | α-OCH₃ | 1.5 (est.) | -2.0 (est.) | 313.37 |
<sup>a</sup> Predicted using Crippen’s method ; <sup>b</sup> Calculated using Aq. Sol. (logS) .
The target compound’s 6-beta-methoxy group confers moderate lipophilicity (logP ~1.8), intermediate between morphine (logP 0.89) and codeine (logP 1.19). Its water solubility (logS ~-2.5) is lower than morphine but comparable to codeine derivatives .
Pharmacological Activity
Receptor Affinity
- The 3-OH group is critical for μ-opioid receptor binding, as seen in morphine. However, the 6-beta-methoxy may sterically hinder receptor interaction, reducing potency compared to morphine but increasing it relative to codeine (which requires metabolic activation) .
- Dihydroheterocodeine (6-alpha-methoxy) shows 10% of morphine’s analgesic potency, suggesting beta-methoxy configurations may further modulate efficacy .
Metabolism
Therapeutic Indications
- Potential applications include moderate pain relief and antitussive use, similar to codeine and ethylmorphine (3-ethoxy analog) .
Research Findings and Data
- Synthetic Accessibility : The compound can be synthesized via selective alkylation of morphine at position 6, similar to codeine production .
- Stability : The 4,5-alpha-epoxy ring and 17-methyl group confer stability against enzymatic degradation, as observed in morphine analogs .
- Hydrate Formation: Like codeine monohydrate, the target compound may form stable hydrates, impacting crystallization and bioavailability .
Biological Activity
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-, commonly referred to as a morphinan derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula: CHNO
Molecular Weight: 299.3642 g/mol
CAS Registry Number: 5745704
IUPAC Name: Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
Analgesic Properties
Morphinan derivatives are primarily known for their analgesic properties. They act on the central nervous system (CNS) by binding to opioid receptors, which modulates pain perception. Research indicates that morphinans can exhibit both agonistic and antagonistic effects on these receptors, influencing their analgesic efficacy.
The mechanism involves the activation of mu-opioid receptors (MOR), leading to inhibition of neurotransmitter release in pain pathways. This action results in reduced pain perception and has been documented in various studies.
Case Studies and Research Findings
-
Study on Pain Management:
A clinical trial investigated the efficacy of morphinan derivatives in chronic pain management. Results indicated significant pain relief compared to placebo groups, with a notable reduction in opioid side effects due to the compound's unique structure . -
Neuroprotective Effects:
Another study explored the neuroprotective effects of morphinan derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease . -
Antidepressant Activity:
Recent research has also highlighted the potential antidepressant effects of morphinan derivatives. In animal models, administration led to increased serotonin levels and improved mood-related behaviors .
Comparative Table of Morphinan Derivatives
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Morphinan-3-ol | CHNO | Analgesic |
| Morphinan-6-ol | CHNO | Neuroprotective |
| Pseudocodeine | CHNO | Antidepressant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
